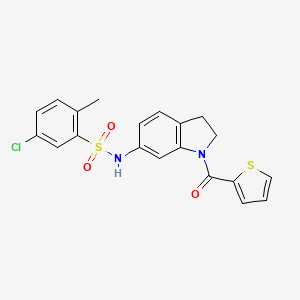

5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

5-Chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a chloro and methyl group at positions 5 and 2, respectively. The sulfonamide nitrogen is linked to an indolin-6-yl moiety, which is further functionalized with a thiophene-2-carbonyl group at the indoline nitrogen. The synthesis of analogous compounds, such as N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamides, involves coupling reactions between chlorinated heterocyclic carbonyl chlorides and aryl amines , which may be adaptable to the preparation of this compound.

Properties

IUPAC Name |

5-chloro-2-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c1-13-4-6-15(21)11-19(13)28(25,26)22-16-7-5-14-8-9-23(17(14)12-16)20(24)18-3-2-10-27-18/h2-7,10-12,22H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUDVVRMWZUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using thiophene-2-carbonyl chloride and an appropriate Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones from the sulfonamide group.

Reduction: Formation of amines from the sulfonamide group.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics that may allow it to interact with various biological targets. Research has indicated possible applications in treating conditions such as cancer and inflammation.

- Enzyme Inhibition : Studies suggest that the compound may act as an enzyme inhibitor, modulating specific pathways involved in disease processes. This property makes it a candidate for further exploration in drug design aimed at targeting specific enzymes associated with various diseases.

-

Biological Activity

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which could be leveraged in developing new antibiotics or antimicrobial agents. The compound's efficacy against various bacterial strains is an area of ongoing research.

-

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications. Its unique structure allows chemists to modify it further to enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated anticancer activity against breast cancer cell lines | Potential development of anticancer drugs |

| Study 2 | Showed significant enzyme inhibition in vitro | Targeted therapy for metabolic disorders |

| Study 3 | Investigated antimicrobial properties against Gram-positive bacteria | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related molecules. Below is a detailed analysis of key analogs:

Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

- Structural Features : Contains a thiophene-2-carbonyl group linked to a pyrazolone core.

- Biological Activity : Demonstrates antidepressant activity in preclinical models, attributed to its electron-rich thiophene moiety and pyrazolone ring, which may enhance blood-brain barrier penetration .

- Comparison : Unlike the target compound, this analog lacks a benzenesulfonamide group and instead features a pyrazolone ring, which is associated with anti-inflammatory properties. The indoline scaffold in the target molecule may confer distinct conformational stability and receptor-binding specificity.

N-(Benzoylphenyl)-5-chloro-1H-indole-2-carboxamide

- Structural Features : Shares a 5-chloro-substituted heterocyclic core (indole) and an aryl carboxamide group.

- Synthesis : Prepared via coupling of 5-chloroindole-2-carbonyl chloride with benzoyl-substituted anilines .

- Comparison: The replacement of the indole carboxamide with a benzenesulfonamide in the target compound could enhance solubility and bioavailability.

4-(1-Adamantyl)benzenesulfonamide (AdBeSA)

- Structural Features : A benzenesulfonamide derivative substituted with a bulky adamantane group.

- Biological Activity: Adamantane derivatives are known for antiviral and anti-inflammatory applications, but AdBeSA’s sulfonamide group may target enzymes like carbonic anhydrase .

- Comparison : The target compound’s 5-chloro-2-methylbenzene and thiophene-indolin groups replace AdBeSA’s adamantane moiety, likely reducing steric hindrance and altering target selectivity. The chloro and methyl substituents may enhance electrophilic interactions in enzyme active sites.

Comparative Data Table

Key Research Findings and Implications

- Chloro Substituent : The 5-chloro group in the target compound and indole carboxamide could improve metabolic stability by resisting oxidative degradation.

- Sulfonamide vs. Carboxamide : Benzenesulfonamides (target, AdBeSA) generally exhibit stronger hydrogen-bonding capacity than carboxamides, favoring interactions with polar enzyme pockets .

Biological Activity

5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.85 g/mol. The structure features a chloro group, an indole moiety, and a thiophene ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzenesulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. The compound's structural features enable it to modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed IC50 values indicating potent activity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related sulfonamide compounds has been documented. For example, studies have shown that certain benzenesulfonamide derivatives can inhibit carrageenan-induced paw edema in rats by over 90%, highlighting their efficacy in reducing inflammation . This suggests that this compound may share similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives is well-established. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating significant potency . This opens avenues for exploring the antimicrobial potential of the target compound.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the indole and thiophene moieties can significantly impact biological activity. For instance, substituents at specific positions on these rings can enhance binding affinity and selectivity for target enzymes or receptors, leading to improved pharmacological profiles .

Case Studies

- Anticancer Research : A study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against various cell lines. The findings indicated that specific substitutions on the indole ring could enhance cytotoxicity, with some compounds achieving IC50 values as low as 20 nM against resistant cancer cells .

- Anti-inflammatory Trials : In vivo studies involving carrageenan-induced inflammation models demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs, suggesting a viable pathway for therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : A comparative analysis of several benzenesulfonamides showed that compounds similar to this compound had strong antibacterial activity against clinical isolates, emphasizing their potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the benzenesulfonamide-indoline-thiophene scaffold?

- Methodological Answer : The synthesis involves multi-step coupling reactions. For example, the indoline-6-amine intermediate can be prepared via reductive cyclization of nitro precursors, followed by thiophene-2-carbonyl coupling using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Sulfonylation of the indoline nitrogen with 5-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) completes the scaffold .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For crystallography, grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) . Monitor sulfonamide and carbonyl vibrations via FT-IR (e.g., S=O stretches at ~1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹).

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : Due to the hydrophobic indoline and thiophene moieties, start with DMSO for stock solutions. For aqueous stability testing, use buffered solutions (pH 7.4 PBS) with <5% DMSO. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

Advanced Research Questions

Q. How do substituents on the thiophene or benzenesulfonamide groups affect target binding in structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring to enhance sulfonamide acidity, potentially improving receptor binding. Modify the thiophene with methyl or carbonyl groups to probe steric/electronic effects. Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

Q. What in vitro models are suitable for evaluating this compound’s biological activity?

- Methodological Answer : Prioritize cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays (MTT/CellTiter-Glo). For kinase inhibition, use recombinant enzymes (e.g., EGFR, VEGFR2) in ADP-Glo™ assays. Include positive controls (e.g., imatinib for kinases) and validate results with siRNA knockdown .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate. Use orthogonal assays (e.g., Western blot for target protein inhibition) to confirm mechanistic hypotheses. Cross-validate with proteomics or transcriptomics datasets .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Overcome matrix effects (e.g., plasma proteins) via protein precipitation (acetonitrile) or SPE. Use LC-MS/MS with a C18 column (2.6 µm particle size) and MRM transitions for quantification. Optimize ionization parameters (ESI+ for sulfonamide) and include deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.